

6-Chlorobenzo[d]oxazole CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chlorobenzo[d]oxazole

Cat. No.: B1588422

[Get Quote](#)

An In-Depth Technical Guide to **6-Chlorobenzo[d]oxazole** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **6-Chlorobenzo[d]oxazole**, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core characteristics, synthesis, reactivity, and its role as a pivotal scaffold in the creation of novel therapeutic agents.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core is recognized in medicinal chemistry as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to a variety of biological targets, thereby appearing in numerous compounds with a wide array of biological activities.^{[1][2]} Derivatives of this heterocyclic system have demonstrated potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.^{[3][4]}

6-Chlorobenzo[d]oxazole, with its specific substitution pattern, serves as a crucial intermediate. The chlorine atom at the 6-position not only influences the molecule's electronic properties and metabolic stability but also provides a reactive handle for further synthetic diversification, making it an invaluable tool for constructing libraries of potential drug candidates.^[3]

Molecular Identity and Physicochemical Properties

Accurate identification is paramount in chemical research. **6-Chlorobenzo[d]oxazole** is definitively identified by its CAS Registry Number. Its core properties are summarized below.

Molecular Structure

The structure consists of a benzene ring fused to an oxazole ring, with a chlorine atom substituted at the 6-position of the bicyclic system.

The image you are requesting does not exist or is no longer available.

imgur.com

(Note: This is a representative image. The actual structure should be confirmed via analytical methods.)

Table 1: Core Identifiers and Properties

Identifier	Value	Source
CAS Number	227197-72-0	[5] [6]
Molecular Formula	C ₇ H ₄ CINO	[5]
Molecular Weight	153.57 g/mol	[5]
IUPAC Name	6-chloro-1,3-benzoxazole	[5]
Canonical SMILES	C1=CC2=C(C=C1Cl)N=CO2	[5]
InChI Key	SGHJFYVYGNXSP-UHFFFAOYSA-N	[5]
Physical Form	Expected to be a solid at room temperature	General knowledge
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)	General knowledge

Synthesis and Purification: A Validated Protocol

The most common and reliable method for synthesizing benzoxazoles is the condensation and subsequent cyclization of an appropriately substituted o-aminophenol.^[7] For **6-Chlorobenzo[d]oxazole**, the logical precursor is 2-amino-4-chlorophenol.

Principle of Synthesis

The synthesis involves the reaction of 2-amino-4-chlorophenol with a source of a carbonyl group, typically formic acid or its derivatives (like triethyl orthoformate), which first forms an intermediate N-formyl derivative. This intermediate then undergoes acid-catalyzed intramolecular cyclodehydration to yield the final benzoxazole ring system. This classic approach is known as the Phillips condensation.

Detailed Experimental Protocol

Materials:

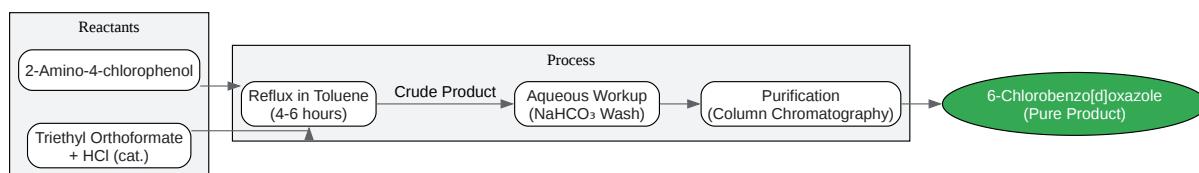
- 2-Amino-4-chlorophenol
- Triethyl orthoformate
- Hydrochloric acid (catalytic amount)
- Toluene (or other suitable high-boiling solvent)
- Sodium bicarbonate (for workup)
- Anhydrous magnesium sulfate (for drying)
- Silica gel (for chromatography)
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chlorophenol (1.0 eq) and toluene.

- Reagent Addition: Add triethyl orthoformate (1.2 eq) to the suspension. Add a catalytic amount of concentrated hydrochloric acid.
- Reaction Execution: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: The high temperature is necessary to drive the cyclodehydration, which eliminates ethanol and water to form the stable aromatic benzoxazole ring.
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Trustworthiness: This purification step is critical to remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications and analytical characterization.
- Final Product: Combine the pure fractions and remove the solvent to yield **6-Chlorobenzo[d]oxazole**, typically as a white to off-white solid.

Diagram: Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-Chlorobenzo[d]oxazole**.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods is employed for full characterization.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (splitting) will be indicative of their relative positions.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display seven distinct carbon signals, with chemical shifts confirming the presence of the fused aromatic system and the C=N bond of the oxazole ring.
- Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity ratio of approximately 3:1, which is definitive for a molecule containing one chlorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=N stretching (around 1650 cm^{-1}), C-O-C stretching, and C-Cl stretching (typically below 800 cm^{-1}).

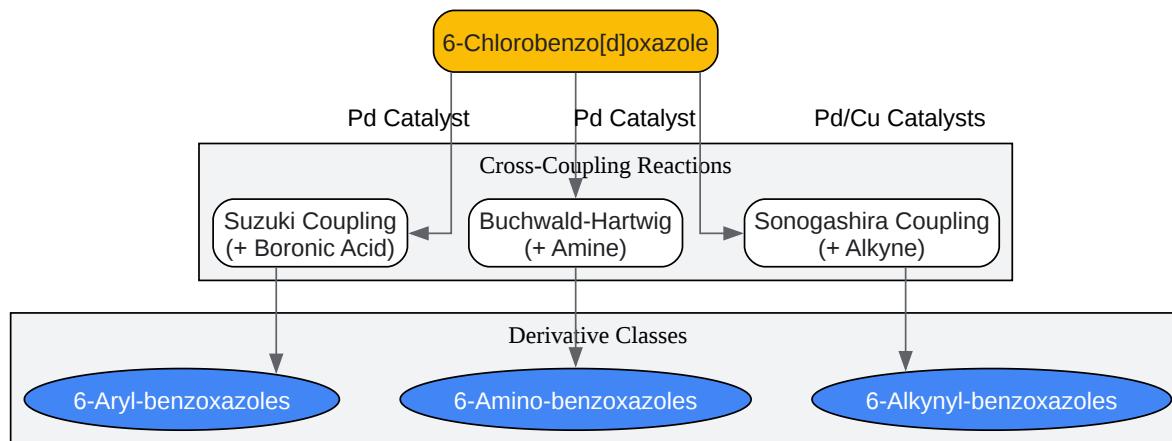
Reactivity and Derivatization Potential

6-Chlorobenzo[d]oxazole is a versatile building block primarily due to two key reactive features: the benzoxazole ring itself and the C-6 chlorine substituent.

- The Benzoxazole Ring: While aromatic and generally stable, the ring can undergo electrophilic substitution, although the specific sites are influenced by the existing chloro-substituent.
- The Chlorine Atom: The C-Cl bond is the most valuable site for derivatization. It is amenable to various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of aryl, alkyl, amine, or

alkyne groups. This functionalization is a cornerstone of modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a drug scaffold.

Diagram: Key Derivatization Pathways



[Click to download full resolution via product page](#)

Caption: Potential derivatization routes from the C-6 position.

Applications in Drug Discovery

The utility of **6-Chlorobenzo[d]oxazole** is realized in its role as a precursor to more complex, biologically active molecules.

- **Kinase Inhibitors:** The benzoxazole scaffold is a common feature in many kinase inhibitors used in oncology.^[8] The 6-chloro derivative can be elaborated into compounds that target specific enzyme active sites.
- **Antimicrobial Agents:** Novel benzoxazole derivatives have shown significant activity against various bacterial and fungal strains.^[9] The ability to tune the properties of the molecule via the 6-position is key to optimizing potency and selectivity.

- Agrochemicals: Beyond pharmaceuticals, its stable heterocyclic structure is employed in the preparation of fungicides and herbicides.[3]

The synthesis of libraries based on this core allows for high-throughput screening against a multitude of biological targets, accelerating the discovery of new lead compounds.

Conclusion

6-Chlorobenzo[d]oxazole is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its well-defined structure, accessible synthesis, and high potential for chemical modification make it a foundational element for researchers aiming to develop the next generation of pharmaceuticals and agrochemicals. This guide provides the core technical knowledge required to effectively utilize this potent building block in advanced research and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-CHLORO-2-METHYLBENZO[D]OXAZOLE myskinrecipes.com
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC pmc.ncbi.nlm.nih.gov
- 5. chemwhat.com [chemwhat.com]
- 6. 227197-72-0 | 6-Chlorobenzoxazole | Chlorides | Ambeed.com ambeed.com
- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides - PMC pmc.ncbi.nlm.nih.gov
- 8. 5-Chlorobenzo[d]oxazol-6-amine myskinrecipes.com
- 9. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [6-Chlorobenzo[d]oxazole CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588422#6-chlorobenzo-d-oxazole-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com